5-Amino-2-benzamidobenzoic acid
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Overview
Description
5-Amino-2-benzamidobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an amino group and a benzamido group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-benzamidobenzoic acid typically involves the following steps:
Nitration: The starting material, 2-aminobenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The amino group is acylated with benzoyl chloride to form the benzamido derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include tetrahydrofuran and methanol, and the reactions are typically carried out under controlled temperatures and pressures to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-benzamidobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The benzamido group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Amino-2-benzamidobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Amino-2-benzamidobenzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme PqsD, which is involved in the biosynthesis of signal molecules in bacteria. This inhibition disrupts bacterial cell-to-cell communication, reducing virulence and biofilm formation .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1H-benzimidazole-5-ol
- Benzimidazole derivatives
- Benzotriazole derivatives
Uniqueness
5-Amino-2-benzamidobenzoic acid is unique due to its dual functional groups (amino and benzamido) attached to the benzoic acid core. This structural feature allows it to participate in a variety of chemical reactions and makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
60498-43-3 |
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Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
5-amino-2-benzamidobenzoic acid |
InChI |
InChI=1S/C14H12N2O3/c15-10-6-7-12(11(8-10)14(18)19)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17)(H,18,19) |
InChI Key |
WZATYOIGOHRRIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
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